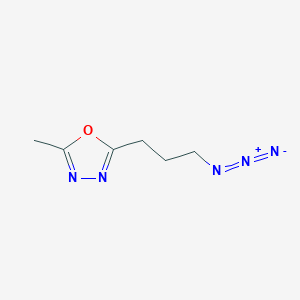

2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

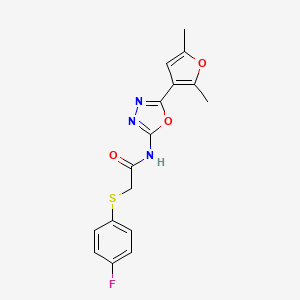

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the azide group, and a propyl (three-carbon) chain linking these two functional groups. The methyl group would be attached to the 5-position of the oxadiazole ring .Chemical Reactions Analysis

The azide group is known for its participation in click reactions, specifically the Huisgen 1,3-dipolar cycloaddition . The oxadiazole ring is generally stable but can participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific arrangement of atoms and the presence of the functional groups. For example, the azide group is highly reactive and can contribute to the overall reactivity of the compound .Scientific Research Applications

Material Sciences

Organic Azides as Cross-Linkers: Organic azides, including derivatives like 2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole, are known for their reactivity and are used as cross-linkers in material sciences . They are involved in reactions such as the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, which are valuable in creating polymers and thermosets with enhanced physical properties .

Medicinal Chemistry

Cyclonucleosides Synthesis: In medicinal chemistry, cyclonucleosides are synthesized using diverse chemical approaches, including reactions involving organic azides . These compounds have rigid structures and are used as enzyme inhibitors and molecular probes, with potential applications in developing new nucleoside analogues .

Polymer Chemistry

RAFT-Based Polymers: The azide group’s reactivity is exploited in reversible addition–fragmentation chain transfer (RAFT) polymerization to create functional polymers. These polymers have applications in drug delivery, protein recognition, and as anti-fouling coatings .

Supramolecular Chemistry

Azide Derivatives in Synthesis: Azide derivatives play a crucial role in the synthesis of acyclic and cyclic nitrogen compounds, leading to the creation of new materials with significant biological properties. These include microporous organic networks and dendritic motifs, which have applications in medicinal and industrial purposes .

Catalysis

Surface Modification for Heterocatalysis: Azide-functionalized compounds are used for surface modification, particularly on metal oxides like zinc oxide. This modification is essential for creating organic-inorganic hybrids with applications in heterogeneous catalysis .

Photodynamic Therapy

Photosensitizers for Cancer Treatment: Phthalocyanines and other azide-containing compounds are developed as advanced photosensitizers for photodynamic therapy of cancer. They exhibit superior photoproperties and are involved in clinical trials to improve their photodynamic efficacy .

Safety and Hazards

properties

IUPAC Name |

2-(3-azidopropyl)-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O/c1-5-9-10-6(12-5)3-2-4-8-11-7/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYVCPKBPSQVAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(propan-2-yl)amino]ethyl}acetamide](/img/structure/B3009184.png)

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)

![5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009192.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)

![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)

![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)